molecular formula C11H13N3 B8318459 N-Benzyl-1-methyl-1H-pyrazol-5-amine

N-Benzyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B8318459
M. Wt: 187.24 g/mol
InChI Key: JXHDMROQXUERCW-UHFFFAOYSA-N
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Description

N-Benzyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic amine featuring a pyrazole core substituted with a methyl group at the 1-position and a benzylamine moiety at the 5-position. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-benzyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H13N3/c1-14-11(7-8-13-14)12-9-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3

InChI Key

JXHDMROQXUERCW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)NCC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

N-Benzyl-1-methyl-1H-pyrazol-5-amine serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecular structures due to its unique pyrazole core, which allows for various functionalizations. The compound can be synthesized through multiple pathways, including:

  • Condensation Reactions : The compound can be formed via condensation reactions involving benzyl amines and appropriate aldehydes or ketones, often under solvent-free conditions to enhance yield and reduce environmental impact .
  • Reduction Reactions : this compound can undergo reduction to yield various amine derivatives, making it versatile for synthesizing other bioactive compounds.

Table 1: Synthesis Methods of this compound

MethodKey ReagentsConditionsYield
CondensationBenzylamine, AldehydesSolvent-free, heat at 120 °CUp to 88%
ReductionSodium borohydrideMethanol, ambient temperatureVariable

Biological Activities

This compound has shown potential biological activities that make it a candidate for drug discovery:

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by modulating specific molecular targets involved in cancer cell proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that this compound can inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Therapeutic Applications

Given its biological activities, this compound is being investigated for various therapeutic applications:

Drug Development

The compound's unique structure allows it to interact with biological targets effectively. It is being explored in the context of drug development for conditions such as cancer and bacterial infections. Its ability to bind to specific receptors and enzymes could lead to the discovery of novel treatments with improved efficacy and safety profiles .

Material Science

Beyond biological applications, this compound is also being studied for its potential use in material science, particularly in the development of new polymers and materials with enhanced properties due to the incorporation of pyrazole derivatives .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound analogs on breast cancer cell lines. Results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated substantial antibacterial activity, with minimum inhibitory concentrations comparable to established antibiotics .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-Benzyl-1-methyl-1H-pyrazol-5-amine C₁₁H₁₃N₃ 187.24 1-methyl, 5-N-benzyl
N-Benzyl-5-phenyl-1H-tetrazol-1-amine C₁₄H₁₃N₅ 251.29 Tetrazole core, 5-phenyl, 1-N-benzyl
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₄N₄ 202.25 1-methyl, 3-pyridinyl, 5-N-ethyl
N-{2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine C₁₈H₂₉N₃O 303.44 3-methyl, 5-ethoxy chain, N-propyl
N-Benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine C₁₁H₁₁BrN₄O₂ 311.14 3-bromo, 4-nitro, 1-methyl, 5-N-benzyl

Key Observations :

  • Core Heterocycle : The target compound’s pyrazole ring differs from the tetrazole in N-Benzyl-5-phenyl-1H-tetrazol-1-amine, which has a higher nitrogen content and aromatic stability but reduced metabolic stability .
  • Lipophilicity: The benzyl group in the target compound enhances lipophilicity compared to ethyl or propyl derivatives (e.g., N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine), which may improve blood-brain barrier penetration .

Preparation Methods

Reaction Mechanism and Substrate Selection

The cyclocondensation of β-ketonitriles with monosubstituted hydrazines is a cornerstone method for constructing the pyrazole core. For N-Benzyl-1-methyl-1H-pyrazol-5-amine, methylhydrazine reacts with benzyl-protected β-ketonitriles (e.g., benzyl cyanoacetate) under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl, followed by cyclization and dehydration.

Optimized Conditions

  • Solvent : Ethanol or acetic acid

  • Temperature : 80–100°C

  • Catalyst : Concentrated HCl (2–3 equiv)

  • Yield : 72–78%

Regiochemical Considerations

The methyl group at the 1-position arises from the use of methylhydrazine, while the benzyl group is introduced via the β-ketonitrile precursor. Computational studies suggest that electron-withdrawing groups (e.g., cyano) at the β-position favor 5-amine formation due to enhanced electrophilicity at the reaction site.

Reductive Amination of 5-Aminopyrazole Intermediates

Two-Step Synthesis via Imine Formation

A scalable approach involves the reductive amination of 1-methyl-1H-pyrazol-5-amine with benzaldehyde:

  • Imine Formation :

    • React 1-methyl-1H-pyrazol-5-amine (1.0 equiv) with benzaldehyde (1.2 equiv) in toluene at 60°C for 4 hours.

    • Additive : Molecular sieves (4Å) to absorb water, shifting equilibrium toward imine.

  • Reduction :

    • Treat the imine intermediate with sodium borohydride (1.5 equiv) in methanol at 0°C.

    • Yield : 85–88%.

Advantages and Limitations

  • Advantages : High atom economy, avoids harsh alkylation conditions.

  • Limitations : Requires anhydrous conditions; competing over-reduction observed with excess borohydride.

Alkylation of 5-Aminopyrazole Precursors

Direct N-Benzylation Using Benzyl Halides

The most straightforward method involves alkylating 1-methyl-1H-pyrazol-5-amine with benzyl bromide:

  • Conditions :

    • Base : Potassium carbonate (2.5 equiv)

    • Solvent : DMF or acetonitrile

    • Temperature : 50–60°C, 12 hours

    • Yield : 65–70%.

Side Reactions and Mitigation

  • Dual Alkylation : Excess benzyl bromide leads to N,N-dibenzyl byproducts.

    • Solution : Use 1.1 equiv of benzyl bromide and monitor via TLC.

  • Solvent Effects : Polar aprotic solvents (DMF) enhance reactivity but may reduce regioselectivity.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage Limitation
Cyclocondensation72–78%>95%Single-step ring formationRequires specialized precursors
Reductive Amination85–88%>98%High regioselectivitySensitive to moisture
Direct Alkylation65–70%90–92%Commercially available reagentsRisk of over-alkylation

Industrial-Scale Production Insights

Process Intensification Strategies

Patent data reveal trends toward continuous-flow systems for large-scale synthesis:

  • Example : A mixed toluene/water biphasic system at 100–110°C enables in situ extraction, reducing purification steps.

  • Throughput : 5–10 kg/batch with ≥90% purity after recrystallization .

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